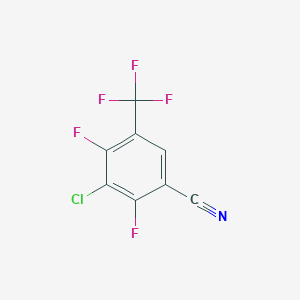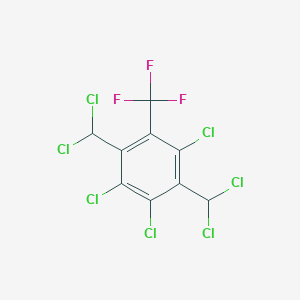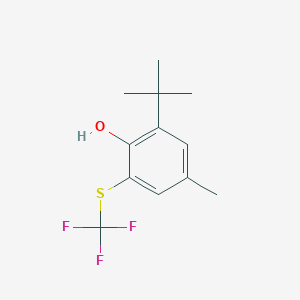
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane (BCTPC) is a cyclic organic compound that has been studied for its potential applications in scientific research. BCTPC is a versatile compound that can be synthesized in a variety of methods and has been used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been used in a variety of scientific research applications, including drug discovery, materials science, and biotechnology. In drug discovery, this compound has been used to study drug metabolism and the effects of drugs on human cells. In materials science, this compound has been used to study the properties of polymers and other materials. In biotechnology, this compound has been used to study the effects of gene expression and protein synthesis.
Wirkmechanismus
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been shown to interact with a variety of targets in the body, including enzymes, receptors, and other proteins. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to interact with receptors involved in signal transduction pathways. This compound has also been shown to interact with proteins involved in DNA repair, cell cycle regulation, and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to interact with receptors involved in signal transduction pathways. This compound has also been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer effects. In addition, this compound has been shown to modulate the activity of a variety of enzymes and proteins involved in metabolic processes, as well as to induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a variety of ways. In addition, this compound has been shown to interact with a variety of targets in the body, allowing for the study of drug metabolism and the effects of drugs on human cells. However, this compound also has some limitations. It is a relatively unstable compound, and its effects on the body can be unpredictable. In addition, this compound can be toxic in high doses, and it can interfere with the activity of other drugs.
Zukünftige Richtungen
Given the potential applications of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane, there are numerous potential future directions for research. One potential direction is to further explore the effects of this compound on drug metabolism and the effects of drugs on human cells. In addition, further research could be conducted to explore the effects of this compound on signal transduction pathways, gene expression, and protein synthesis. Furthermore, further research could be conducted to explore the effects of this compound on metabolic processes, cell death, and other biological processes. Finally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its anti-inflammatory, anti-angiogenic, and anti-cancer effects.
Synthesemethoden
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane can be synthesized in a variety of ways, such as by the reaction of bromoacetone and 2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane in dichloromethane, or by the reaction of bromoacetone and 2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane in acetonitrile. In both cases, the reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is completed in a few hours. Other methods of synthesis include the reaction of bromoacetone and 2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane in dimethylformamide, and the reaction of bromoacetone and 2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane in dimethyl sulfoxide.
Eigenschaften
IUPAC Name |
(1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3/c11-8(7-4-2-1-3-5-7)6-9(13,14)10(8,12)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZYFKBKQPQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)(C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)


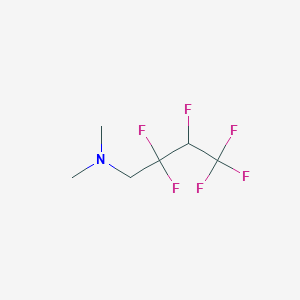
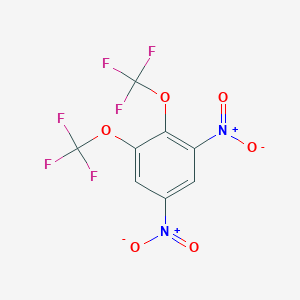
![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)

